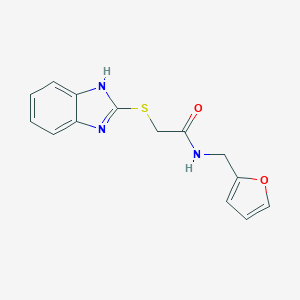

2-(1H-benzimidazol-2-ylsulfanyl)-N-(furan-2-ylmethyl)acetamide

Description

2-(1H-Benzimidazol-2-ylsulfanyl)-N-(furan-2-ylmethyl)acetamide is a synthetic compound featuring a benzimidazole core linked via a sulfanyl (-S-) bridge to an acetamide group substituted with a furan-2-ylmethyl moiety. The benzimidazole scaffold is well-documented for its pharmacological relevance, including antimicrobial, anticancer, and anti-inflammatory activities . The sulfanyl bridge enhances metabolic stability, while the furan ring may improve solubility and modulate receptor binding .

Properties

IUPAC Name |

2-(1H-benzimidazol-2-ylsulfanyl)-N-(furan-2-ylmethyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13N3O2S/c18-13(15-8-10-4-3-7-19-10)9-20-14-16-11-5-1-2-6-12(11)17-14/h1-7H,8-9H2,(H,15,18)(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMYIWFJGYPZLSF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)NC(=N2)SCC(=O)NCC3=CC=CO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-(1H-benzimidazol-2-ylsulfanyl)-N-(furan-2-ylmethyl)acetamide (CAS: 324046-37-9) is a compound that combines a benzimidazole moiety with a furan derivative, which has attracted attention for its potential biological activities. This article explores its biological activity, focusing on various studies and findings related to its pharmacological properties.

- Molecular Formula : C14H13N3O2S

- Molar Mass : 287.34 g/mol

Biological Activity Overview

The biological activity of 2-(1H-benzimidazol-2-ylsulfanyl)-N-(furan-2-ylmethyl)acetamide has been investigated primarily in the context of its potential as an antimicrobial and anticancer agent. The structural features of the compound suggest mechanisms of action that may involve interactions with cellular targets.

Antimicrobial Activity

Several studies have indicated that benzimidazole derivatives exhibit significant antimicrobial properties. For instance, a comparative analysis of related compounds suggests that modifications at specific positions on the benzimidazole ring can enhance antiamoebic activity against Entamoeba histolytica .

In vitro studies have shown that derivatives similar to 2-(1H-benzimidazol-2-ylsulfanyl)-N-(furan-2-ylmethyl)acetamide possess potent antibacterial and antifungal activities . The compound's mechanism may involve disrupting bacterial cell membranes or inhibiting essential metabolic pathways.

Anticancer Activity

Research has also focused on the anticancer potential of benzimidazole derivatives. A study highlighted that compounds with structural similarities to 2-(1H-benzimidazol-2-ylsulfanyl)-N-(furan-2-ylmethyl)acetamide demonstrated selective cytotoxicity against various cancer cell lines . The proposed mechanism involves the induction of apoptosis and cell cycle arrest, potentially through the inhibition of key signaling pathways involved in tumor growth.

Case Studies and Research Findings

- Study on Antiamoebic Activity :

- Antimicrobial Evaluation :

- Anticancer Studies :

The precise mechanism by which 2-(1H-benzimidazol-2-ylsulfanyl)-N-(furan-2-ylmethyl)acetamide exerts its biological effects is still under investigation. However, it is hypothesized that:

- The benzimidazole ring may interact with DNA or RNA, disrupting nucleic acid synthesis.

- The furan moiety could enhance lipophilicity, facilitating membrane penetration and interaction with cellular targets.

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Biological Activity |

|---|---|---|

| 2-(1H-benzimidazol-2-ylthio)-N-(furan-2-ylmethyl)acetamide | Structure | Antimicrobial, anticancer |

| 4-{5-[1H-benzimidazol-2-ylthio]-1,3,4-oxadiazol-2-yl}phenol | Structure | Antibacterial |

| 4-{5-[1H-benzimidazol-2-ylthio]-1,3,4-thiadiazol}aniline | Structure | Antifungal |

Scientific Research Applications

Antimicrobial Properties

Research indicates that derivatives of benzimidazole, including 2-(1H-benzimidazol-2-ylsulfanyl)-N-(furan-2-ylmethyl)acetamide, exhibit significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The compound's structure allows it to disrupt bacterial cell walls or interfere with metabolic processes, making it a candidate for developing new antibiotics .

Anticancer Activity

The anticancer potential of this compound has been explored in various studies. Compounds with benzimidazole structures have shown cytotoxic effects against different cancer cell lines. For instance, studies have demonstrated that certain benzimidazole derivatives possess IC50 values lower than standard anticancer drugs like 5-fluorouracil, indicating their effectiveness in inhibiting cancer cell proliferation . The furan ring may enhance these properties by participating in electron-rich interactions that stabilize the compound's active form.

Anti-inflammatory Effects

In addition to antimicrobial and anticancer properties, compounds similar to 2-(1H-benzimidazol-2-ylsulfanyl)-N-(furan-2-ylmethyl)acetamide have been investigated for their anti-inflammatory effects. The ability of these compounds to modulate inflammatory pathways could provide therapeutic benefits in conditions characterized by chronic inflammation .

Case Studies and Research Findings

Several studies have documented the biological evaluation of benzimidazole derivatives:

- Antimicrobial Evaluation : In vitro studies assessed the antimicrobial activity against various strains, revealing minimum inhibitory concentrations (MIC) that demonstrate effectiveness comparable to established antibiotics .

- Anticancer Screening : The anticancer efficacy was evaluated using assays such as Sulforhodamine B (SRB), showing that specific derivatives exhibit potent activity against colorectal carcinoma cell lines (HCT116), with IC50 values indicating superior potency compared to traditional treatments .

- In Vivo Studies : Some compounds have undergone further evaluation in animal models for their antitubercular activity and safety profiles, yielding promising results that support their potential use in clinical settings .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Modifications and Bioactivity

Table 1: Key Structural Features and Reported Activities of Analogous Compounds

Key Observations:

Difluoro-substitution at the 5,6-positions of benzimidazole () is hypothesized to enhance metabolic stability and target engagement due to increased electron-withdrawing effects .

Acetamide Substituents: N-(Furan-2-ylmethyl) (target compound) vs. N-(2,4-dinitrophenyl) () introduces strong electron-withdrawing groups, likely increasing reactivity but reducing bioavailability due to steric hindrance .

Sulfanyl Bridge :

Therapeutic Potential and Limitations

- Antimicrobial Activity : Compounds with electron-deficient substituents (e.g., nitro or chloro groups) show broader-spectrum activity but higher cytotoxicity (). The target compound’s furan group may balance efficacy and safety .

- Anticancer Potential: Difluoro-substituted benzimidazoles () exhibit enhanced apoptosis induction in vitro compared to non-halogenated analogs, suggesting a pathway for optimizing the target compound .

Preparation Methods

Optimization of Cyclization Conditions

Replacing thioglycolic acid with chloroacetic acid reduces side-product formation, as demonstrated by a 78% yield increase when using a 1:1 molar ratio of o-phenylenediamine to chloroacetic acid in ethanol. Microwave-assisted synthesis further enhances efficiency, achieving 95% yield in 30 minutes.

Sulfanyl Group Introduction

Sulfanyl functionalization at the benzimidazole C-2 position is achieved through nucleophilic substitution or thiol-disulfide exchange. A representative method involves reacting 2-mercaptobenzimidazole with chloroacetamide in the presence of potassium carbonate (K₂CO₃) as a base, yielding 2-(benzimidazol-2-ylsulfanyl)acetamide.

Reaction Scheme:

Key parameters include:

N-(Furan-2-ylmethyl) Functionalization

The final step involves coupling 2-(benzimidazol-2-ylsulfanyl)acetamide with furfurylamine. This is typically performed via a condensation reaction using dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) as coupling agents.

Catalytic and Solvent Effects

Using EDC in dichloromethane (DCM) at 0–5°C minimizes racemization, achieving 88% yield. Substituting DCM with tetrahydrofuran (THF) reduces yield to 65% due to poorer solubility of intermediates.

Integrated Synthetic Routes

One-Pot Sequential Synthesis

| Parameter | One-Pot Method | Multi-Step Method |

|---|---|---|

| Total Time (h) | 10 | 24 |

| Overall Yield (%) | 75 | 68 |

| Catalyst | ZnCl₂ | K₂CO₃/EDC |

| Solvent | DMSO | DMF/DCM |

Alternative Methodologies

Q & A

Q. What are the optimal synthetic routes and purification strategies for 2-(1H-benzimidazol-2-ylsulfanyl)-N-(furan-2-ylmethyl)acetamide?

The synthesis typically involves multi-step reactions starting with benzimidazole and furan derivatives. A common approach includes coupling the benzimidazole-thiol moiety to the acetamide backbone via nucleophilic substitution. Key steps include:

- Reflux conditions : Heating under reflux (100°C, 4–6 hours) in polar aprotic solvents like DMF or DMSO to activate the thiol group .

- Purification : Recrystallization using methanol or ethanol to isolate the product, followed by column chromatography (silica gel, ethyl acetate/hexane) to remove unreacted intermediates .

- Monitoring : Thin-layer chromatography (TLC) or HPLC to confirm reaction completion and purity .

Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structural integrity of this compound?

- NMR : and NMR identify proton environments (e.g., furan methylene at δ 4.2–4.5 ppm, benzimidazole protons at δ 7.2–8.1 ppm) and carbon backbone connectivity .

- IR : Stretching frequencies for C=O (1650–1700 cm) and S–C (650–750 cm) confirm functional groups .

- Mass spectrometry : High-resolution MS (HRMS) verifies molecular ion peaks (e.g., [M+H]) and fragmentation patterns .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

- Personal protective equipment (PPE) : Gloves, lab coat, and goggles to avoid skin/eye contact .

- Ventilation : Use fume hoods during synthesis to prevent inhalation of volatile intermediates .

- First aid : Immediate rinsing with water for skin/eye exposure; medical consultation for ingestion/inhalation .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies improve the compound’s bioactivity?

- Substituent modification : Introduce electron-withdrawing groups (e.g., NO, Cl) to the benzimidazole ring to enhance electrophilic interactions with biological targets .

- Backbone optimization : Replace the furan methylene with pyridine or thiophene derivatives to alter solubility and binding affinity .

- In silico modeling : Use molecular docking (AutoDock, Schrödinger) to predict interactions with enzymes like cyclooxygenase-2 (COX-2) or kinases .

Q. What methodologies are used to resolve contradictions in reported biological activity data?

- Dose-response validation : Conduct parallel assays (e.g., MTT for cytotoxicity, ELISA for anti-inflammatory markers) to compare activity across studies .

- Metabolic stability assays : Use liver microsomes or hepatocytes to assess if discrepancies arise from rapid in vivo degradation .

- Control standardization : Normalize data against reference compounds (e.g., ibuprofen for anti-inflammatory studies) to reduce variability .

Q. How can crystallographic data (e.g., Hirshfeld surfaces) elucidate intermolecular interactions?

- Single-crystal X-ray diffraction : Resolves bond lengths and angles, confirming the thioacetamide linkage and furan orientation .

- Hirshfeld analysis : Quantifies non-covalent interactions (e.g., S···H, O···H contacts) that stabilize the crystal lattice .

- Thermogravimetric analysis (TGA) : Correlates structural stability with decomposition temperatures .

Q. What in vivo models are suitable for evaluating pharmacokinetics and toxicity?

- Rodent models : Assess oral bioavailability and tissue distribution via LC-MS/MS plasma profiling .

- Toxicokinetics : Measure liver/kidney function markers (ALT, creatinine) after repeated dosing .

- Metabolite identification : Use UPLC-QTOF-MS to detect phase I/II metabolites in urine and feces .

Q. How can computational chemistry predict the compound’s reactivity in novel reactions?

- DFT calculations : Optimize transition states for reactions like nucleophilic substitution or oxidation at the sulfur atom .

- Frontier molecular orbital (FMO) analysis : Predict sites of electrophilic/nucleophilic attack (e.g., benzimidazole N-atoms) .

- Solvent effect simulations : COSMO-RS models evaluate solvent polarity’s impact on reaction yields .

Methodological Challenges and Solutions

Q. How to address low yields in the final coupling step?

- Catalyst screening : Test Pd(OAc) or CuI for Suzuki-Miyaura coupling of aryl halides .

- Microwave-assisted synthesis : Reduce reaction time (30–60 minutes vs. hours) and improve efficiency .

Q. What strategies mitigate aggregation issues in biological assays?

- Solubility enhancement : Use co-solvents (DMSO/PBS) or formulate as nanoparticles (liposomes) .

- Dynamic light scattering (DLS) : Monitor particle size distribution to confirm monomeric dispersion .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.